1,3-Diaminopropane-2-sulfonamidedihydrochloride
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Overview
Description
1,3-Diaminopropane-2-sulfonamidedihydrochloride is an organic compound characterized by the presence of two amine groups and a sulfonamide group attached to a propane backbone. This compound is typically found in the form of a dihydrochloride salt, which enhances its solubility in water and other polar solvents. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diaminopropane-2-sulfonamidedihydrochloride typically involves the reaction of 1,3-diaminopropane with a sulfonamide derivative under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to improve its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Diaminopropane-2-sulfonamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,3-Diaminopropane-2-sulfonamidedihydrochloride has a wide range of applications in scientific research, including:
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Protein Modification: Used in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Therapeutic Agents: Studied for its therapeutic properties in treating various diseases.
Industry
Polymer Production: Used in the production of specialty polymers.
Surfactants: Component in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of 1,3-Diaminopropane-2-sulfonamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The sulfonamide group plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: Lacks the sulfonamide group, making it less versatile in certain applications.
1,4-Diaminobutane (Putrescine): Has a longer carbon chain, affecting its reactivity and applications.
1,5-Diaminopentane (Cadaverine): Similar to putrescine but with an even longer carbon chain.
Uniqueness
1,3-Diaminopropane-2-sulfonamidedihydrochloride is unique due to the presence of both amine and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its analogs.
Properties
Molecular Formula |
C3H13Cl2N3O2S |
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Molecular Weight |
226.13 g/mol |
IUPAC Name |
1,3-diaminopropane-2-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C3H11N3O2S.2ClH/c4-1-3(2-5)9(6,7)8;;/h3H,1-2,4-5H2,(H2,6,7,8);2*1H |
InChI Key |
GFNMXKIDZQHALV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)S(=O)(=O)N)N.Cl.Cl |
Origin of Product |
United States |
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